5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid

Description

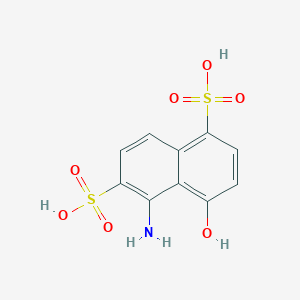

5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid is a naphthalene derivative with functional groups at distinct positions: an amino (-NH₂) group at position 5, a hydroxyl (-OH) group at position 4, and sulfonic acid (-SO₃H) groups at positions 1 and 6. This arrangement confers unique chemical properties, including enhanced water solubility due to the dual sulfonic acid groups and reactivity suitable for applications in dye synthesis and pharmaceutical intermediates.

Propriétés

Numéro CAS |

6271-89-2 |

|---|---|

Formule moléculaire |

C10H9NO7S2 |

Poids moléculaire |

319.3 g/mol |

Nom IUPAC |

5-amino-4-hydroxynaphthalene-1,6-disulfonic acid |

InChI |

InChI=1S/C10H9NO7S2/c11-10-8(20(16,17)18)3-1-5-7(19(13,14)15)4-2-6(12)9(5)10/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18) |

Clé InChI |

NIPOUKRVMMODID-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=C(C2=C(C=CC(=C21)S(=O)(=O)O)O)N)S(=O)(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Sulfonation Step

Sulfonation is the critical first step to introduce sulfonic acid groups at the 1 and 6 positions of the naphthalene ring.

- Method: Naphthalene or its derivatives are treated with sulfuric acid or oleum under controlled temperature and pressure conditions.

- Conditions: Typically, the reaction is carried out at temperatures ranging from 30°C to 90°C, with reaction times varying from 1 hour to several hours depending on the sulfonating agent and desired substitution pattern.

- Example: According to a process for related naphthalene sulfonic acids, solutions containing sulfuric acid and naphthalene sulfonic acid mixtures are concentrated under vacuum at 25-100 mbar and 70-90°C, then heated at 150-200°C to increase the content of disulfonic acid isomers.

Nitration Step

Nitration introduces nitro groups at specific positions, which are later reduced to amino groups.

- Method: The sulfonated intermediate is nitrated using nitric acid or mixed acid in the presence of sulfuric acid.

- Conditions: The reaction temperature is controlled between 12°C and 80°C to avoid excessive viscosity and side reactions. The dehydration value (concentration of sulfuric acid) is maintained between 5 and 27 to optimize nitration efficiency.

- Key Findings: Controlled nitration avoids formation of highly viscous reaction masses and abnormal side reactions, improving yield and purity of 1,8-dinitronaphthalene-3,6-disulfonic acid, a key intermediate.

Reduction Step

The nitro groups are reduced to amino groups to form the target compound.

- Method: Reduction is commonly performed using iron powder in the presence of aqueous ammonium chloride as an electrolyte.

- Conditions: The concentration of ammonium chloride is critical; too low (<0.2 mol/L) or too high (>3.0 mol/L) reduces reaction efficiency. Optimal concentration is maintained within this range for high yield.

- Outcome: This step yields 1,8-diaminonaphthalene-3,6-disulfonic acid, which is further processed to the final product.

Hydrolysis Step

Hydrolysis converts amino-substituted intermediates to hydroxylated final products.

- Method: Hydrolysis is performed under controlled temperature and acid concentration to selectively introduce the hydroxyl group at the 4-position.

- Conditions: Hydrolysis is carried out at temperatures above 50°C, preferably 80°C or higher, for 0.5 to 1 hour or more.

- Result: High purity this compound is obtained with minimal side products.

Detailed Process Flow and Conditions

Alternative Preparation Method Using Sulfonation with Manganese Dioxide and Sodium Pyrosulfite

A related sulfonation method involves the use of manganese dioxide and sodium pyrosulfite as sulfonating agents, starting from 7-amino-4-hydroxy-2-naphthalenesulfonic acid.

- Procedure: The starting material is dissolved in an alkaline aqueous solution (9-11% concentration, pH 6-8), then manganese dioxide and sodium pyrosulfite are added at 40-55°C for 0.5-1 hour.

- Post-reaction: The mixture is acidified with 30% hydrochloric acid at 0-8°C to precipitate the product, which is then purified by pH adjustment and filtration.

- Advantages: This method avoids equipment corrosion and achieves product purity greater than 96%, with amino value between 64-83%.

Summary of Research Findings and Technical Advantages

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The amino group can be further reduced to form amines.

Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonamides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like chlorosulfonic acid or sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of naphthalene, such as naphthoquinones, naphthylamines, and sulfonamides, which have applications in dye synthesis and other chemical processes.

Applications De Recherche Scientifique

5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of 5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid involves its interaction with molecular targets through its functional groups. The amino and hydroxyl groups can form hydrogen bonds and participate in nucleophilic reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions enable the compound to act as a catalyst, reagent, or intermediate in various chemical and biological processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituent positions, sulfonic acid group count, and solubility profiles:

Key Observations:

Sulfonic Acid Groups: Both this compound and H acid possess two sulfonic acid groups, enhancing their solubility in aqueous media compared to monosulfonic analogs like 4-amino-3-hydroxy-1-naphthalenesulfonic acid .

Substituent Positioning: The amino and hydroxyl groups in the target compound (positions 5 and 4) contrast with H acid’s amino group at position 8 and hydroxyl at position 1. These differences influence reactivity in coupling reactions for dye synthesis .

Industrial Relevance : H acid is a well-established intermediate in azo dye production, suggesting that the target compound may have analogous applications due to its structural similarity .

Physical and Chemical Properties

- Solubility: The dual sulfonic acid groups in the target compound and H acid result in higher water solubility compared to monosulfonic derivatives like 4-amino-3-hydroxy-1-naphthalenesulfonic acid, which is only sparingly soluble .

- Stability: Compounds with adjacent hydroxyl and amino groups (e.g., 4-amino-3-hydroxy-1-naphthalenesulfonic acid) may exhibit sensitivity to oxidation, whereas the spatial separation of these groups in the target compound could enhance stability .

Commercial and Regulatory Considerations

- Availability: H acid is commercially available as a monosodium salt hydrate (e.g., CAS 5460-09-3), with storage instructions emphasizing protection from light and moisture . The target compound’s commercial status is unclear due to missing CAS data.

- Regulatory Compliance: Analogous compounds like 4-amino-3-hydroxy-1-naphthalenesulfonic acid are classified as ACS reagent grade, indicating high purity standards for laboratory use .

Notes on Discrepancies and Limitations

- CAS Number Conflicts : lists conflicting CAS numbers for H acid (01231-02 and 40084-1A), likely due to formatting errors or database inconsistencies .

- Data Gaps : The absence of the target compound’s CAS number and synthesis details in the evidence limits direct comparisons. Further experimental data on its reactivity and stability are needed.

Activité Biologique

5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid (often referred to as "H-acid") is a sulfonated naphthalene derivative that serves as a precursor in the synthesis of various azo dyes. Its biological activity, particularly in terms of biodegradation and toxicity, has been the subject of considerable research due to its environmental implications and potential applications in bioremediation.

- IUPAC Name : this compound

- Molecular Formula : C10H9NNaO7S2

- Molecular Weight : 341.29 g/mol

- CAS Number : 90-20-0

Biological Activity Overview

The biological activity of H-acid is primarily characterized by its degradation by various microorganisms and its impact on aquatic life. Research indicates that H-acid can undergo microbial degradation, leading to less harmful metabolites.

Microbial Degradation

Several studies have documented the ability of specific bacteria to degrade H-acid:

- Pseudomonas Species : Certain strains of Pseudomonas have been shown to effectively degrade H-acid through a series of enzymatic reactions. For instance, Pseudomonas sp. BN6 initiates the degradation by converting H-acid into 5-aminosalicylate, which is further degraded by other strains such as Pseudomonas sp. BN9 into simpler compounds .

- Alcaligenes : Research has demonstrated that Alcaligenes species can metabolize H-acid under sulfate-limiting conditions, indicating a potential for bioremediation applications .

- Microalgae : Some green microalgae like Scenedesmus obliquus have also been reported to utilize naphthalene sulfonates as a sulfur source, showcasing a broader ecological interaction with H-acid derivatives .

Toxicological Effects

H-acid has been implicated in various toxicological studies:

- Aquatic Toxicity : The compound exhibits toxic effects on aquatic organisms, including fish and invertebrates. Studies have shown that exposure to H-acid can lead to genotoxic effects and disrupt cellular functions .

- Carcinogenic Potential : Some azo dyes derived from H-acid are known to be carcinogenic and mutagenic, raising concerns about their environmental persistence and bioaccumulation in food chains .

Case Studies

Q & A

Q. What are the recommended methods for synthesizing 5-Amino-4-hydroxynaphthalene-1,6-disulfonic acid in a laboratory setting?

While direct synthesis protocols for this specific compound are not explicitly detailed in the evidence, analogous naphthalene sulfonic acids (e.g., H acid, 8-Amino-1-naphthol-3,6-disulfonic acid) suggest a multi-step approach involving sulfonation, nitration, and reduction. Key steps include:

- Sulfonation : Controlled addition of sulfonic groups under acidic conditions.

- Amination : Reduction of nitro intermediates (e.g., using Fe/HCl) to introduce amino groups.

- Purification : Recrystallization or column chromatography to isolate the product. Researchers should optimize reaction parameters (temperature, catalyst concentration) and employ HPLC or TLC to monitor intermediates .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

A combination of spectroscopic techniques is recommended:

Q. What purification strategies are effective for removing sulfonic acid byproducts?

- Ion-exchange chromatography : Separates sulfonated isomers based on charge differences.

- Acid precipitation : Adjust pH to precipitate impurities while retaining the target compound in solution.

- Dialysis : Removes low-molecular-weight contaminants (e.g., unreacted sulfonic acid precursors) .

Advanced Research Questions

Q. How can researchers investigate the compound’s biodegradation pathways in environmental microbiology studies?

- Bacterial adaptation : Use microbial strains (e.g., Moraxella spp.) isolated from industrial sewage, which degrade naphthalene disulfonic acids via regioselective 1,2-dioxygenation . This process desulfonates the compound, yielding metabolites like 5-sulfosalicylic acid .

- Metabolite tracking : Employ LC-MS to identify intermediates and quantify degradation efficiency.

Q. What experimental approaches are used to study its role in fluorescent nanoparticle systems?

- Stern-Volmer analysis : Determine quenching constants (KSV) and partition coefficients (Kp) in thermoresponsive systems. For example, 9,10-anthraquinone-2,6-disulfonic acid (AQS) has been used as a quencher in polyfluorene-based nanoparticles .

- Fluorescence correlation spectroscopy (FCS) : Measures diffusion times to assess interactions with biomolecules or nanomaterials.

Q. How can conflicting solubility data for sulfonated naphthalene derivatives be resolved in experimental design?

- Controlled pH studies : Solubility of sulfonic acids is highly pH-dependent. Conduct solubility tests across a pH range (2–12) to identify optimal conditions.

- Co-solvent systems : Use water-miscible organic solvents (e.g., DMSO, ethanol) to enhance dissolution while avoiding decomposition .

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?

- Ion-pair HPLC : Pair with UV detection (λ = 254 nm) and a C18 column. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

- Spectrophotometric assays : Use reagents like p-nitrophenylazo-1,8-dihydroxynaphthalene-3,6-disulfonic acid for selective detection of sulfonic acid groups .

Methodological Challenges and Contradictions

Q. How to address discrepancies in reported CAS numbers or nomenclature for structurally similar compounds?

- Cross-reference regulatory databases (e.g., ECHA, FDA GSRS) to resolve ambiguities. For example, "5-Hydroxy-4-aminonaphthalene-1,7-disulphonic acid" (CAS: 56405-32-4) is synonymously listed as "K acid" but differs in sulfonic group positioning from the target compound .

- Validate structural assignments using X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) .

Q. What safety precautions are critical when handling amino-naphthalene sulfonic acids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.